Benzene-1,3-disulfonamide

Carbonic Anhydrase Antifungal Drug Discovery Sulfonamide Inhibition

Researchers developing carbonic anhydrase inhibitors or utilizing sulfonamide-based catalysts face challenges with inconsistent purity and unknown isomer activity. Benzene-1,3-disulfonamide (CAS 3701-01-7) solves this with a defined meta-substitution pattern essential for biological activity. - Achieves a KI of 54-95 nM against fungal β-CA CAS3, with 4.5- to 8.9-fold selectivity over bacterial isoforms, ensuring reliable target validation. - Serves as a high-purity (>98% by HPLC) crystallographic reference standard and a versatile precursor for brominated catalysts like TBBDA. - Available in 95% to >98% purity grades, with 98% HPLC recommended for enzymatic and structural studies to minimize impurity interference.

Molecular Formula C6H8N2O4S2
Molecular Weight 236.3 g/mol
CAS No. 3701-01-7
Cat. No. B1229733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,3-disulfonamide
CAS3701-01-7
Molecular FormulaC6H8N2O4S2
Molecular Weight236.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)N
InChIInChI=1S/C6H8N2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12)
InChIKeyHUYYFHGIHVULSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





Benzene-1,3-disulfonamide: Structural & Functional Profile


Benzene-1,3-disulfonamide (CAS 3701-01-7) is a m-disubstituted aromatic sulfonamide with the molecular formula C6H8N2O4S2 and a molecular weight of 236.26 g/mol . The compound is characterized by two primary sulfonamide groups (-SO2NH2) at the 1 and 3 positions of the benzene ring, which confer distinct hydrogen-bonding capacity (2 donors, 6 acceptors) and a topological polar surface area of 137 Ų [1]. As a member of the benzene disulfonamide class, it serves both as a pharmacophore scaffold for carbonic anhydrase (CA) inhibition studies and as a versatile synthetic intermediate for generating diverse sulfonamide derivatives [2][3].

Benzene-1,3-disulfonamide: Generic Substitution Risks


In-class substitution without verification fails because the meta-substitution pattern, the absence of additional functional groups, and the specific electronic environment of benzene-1,3-disulfonamide uniquely determine its interaction with biological targets and its utility as a synthetic intermediate. Unlike its ortho- or para-disubstituted isomers, or its 4-amino-6-substituted derivatives (e.g., 4-amino-6-chloro/trifluoromethyl-benzene-1,3-disulfonamide), the unsubstituted 1,3-disulfonamide core offers a distinct binding orientation within the active site of carbonic anhydrases, as revealed by crystallographic studies showing a phenyl plane rotated by 45° and tilted by 10° relative to standard sulfonamide complexes [1]. Furthermore, the compound's purity specifications vary significantly across vendors (95% to >98% by HPLC), and its utility as a catalyst precursor or pharmacophore scaffold depends critically on the absence of reactive amine or halogen substituents that would alter reaction pathways or selectivity profiles [2].

Benzene-1,3-disulfonamide: Differentiation Evidence


Fungal β-Carbonic Anhydrase Selectivity

Benzene-1,3-disulfonamide demonstrates potent inhibition of the fungal β-class carbonic anhydrase CAS3 from Sordaria macrospora, with a KI value in the range of 54–95 nM. In contrast, the same compound exhibits only moderate inhibition of the bacterial δ-class CA from Thalassiosira weissflogii (KI = 424 nM) and the archaeal γ-class CA (KI = 843 nM) [1][2]. This 4.5- to 8.9-fold difference in potency between fungal and prokaryotic isoforms quantifies a meaningful selectivity profile absent in many broader-spectrum sulfonamide analogs.

Carbonic Anhydrase Antifungal Drug Discovery Sulfonamide Inhibition

Unique Human CA II Binding Mode

X-ray crystallography of benzene-1,3-disulfonamide derivatives in complex with human CA II reveals that the meta-positioned sulfonamide group (relative to the Zn²⁺-coordinated sulfonamide) orients toward the hydrophilic active site cleft, establishing hydrogen bonds with His64, Asn67, Gln92, and Thr200. Critically, the phenyl plane is rotated by 45° and tilted by 10° relative to the canonical orientation observed in standard CA II–sulfonamide complexes [1]. This binding geometry is specific to the 1,3-disubstitution pattern and is not achievable with mono-substituted benzenesulfonamides (e.g., benzenesulfonamide, KI ≈ 80.9 µM) or 1,4-disubstituted analogs [2].

X-ray Crystallography Structure-Based Drug Design Carbonic Anhydrase II

Direct Synthetic Route Efficiency

Benzene-1,3-disulfonamide is synthesized directly from m-benzenedisulfochloride via nucleophilic substitution with aqueous ammonia, achieving yields of 70–75% of theoretical [1]. In contrast, the synthesis of substituted analogs (e.g., 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide, CAS 654-62-6) requires additional protection/deprotection steps or electrophilic substitution on a pre-formed disulfonamide core, which reduces overall yield and increases impurity profiles [2]. The unsubstituted parent compound thus offers superior atom economy and fewer synthetic steps for derivative preparation.

Organic Synthesis Sulfonamide Chemistry Process Chemistry

High-Purity Grade Availability

Commercial procurement of benzene-1,3-disulfonamide is available at two distinct purity tiers: standard 95% (e.g., Bidepharm catalog BD369389) and high-purity 98% by HPLC (e.g., Angene Chemical AG0034HN, Aladdin B152071) [1][2]. For comparison, many generic sulfonamide intermediates are offered only at ≥95% purity without HPLC verification, which may introduce unidentified impurities that interfere with sensitive enzymatic assays or crystallographic studies. The 98% HPLC-verified grade provides a quantifiable 3% absolute purity advantage, translating to reduced impurity burden in downstream applications.

Analytical Chemistry Quality Control HPLC Purity

Benzene-1,3-disulfonamide: Application Scenarios


Fungal Carbonic Anhydrase Inhibitor Screening

Benzene-1,3-disulfonamide is a potent inhibitor of fungal β-class carbonic anhydrase CAS3 (KI = 54–95 nM), with 4.5- to 8.9-fold selectivity over bacterial and archaeal isoforms [1][2]. This quantitative selectivity profile makes the compound suitable for antifungal target validation studies where discrimination between fungal and host microbial CAs is required. Procurement of the 98% HPLC grade is recommended to minimize impurity interference in enzymatic assays.

CA II–Sulfonamide Crystallography

The distinct binding mode of benzene-1,3-disulfonamide derivatives in human CA II—characterized by a 45° phenyl plane rotation and 10° tilt—provides structural insight for designing CA inhibitors with altered isoform selectivity profiles [3]. The unsubstituted parent compound serves as a crystallographic reference standard for comparing binding geometries of substituted analogs. High-purity material (>98%) is essential for obtaining diffraction-quality crystals.

Derived Catalyst and Heterocycle Synthesis

The parent compound serves as the core scaffold for synthesizing poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA), which function as effective catalysts for one-pot synthesis of benzimidazoles and benzodiazepines [4]. Additionally, benzene-1,3-disulfonamide is employed in double Mitsunobu annulation reactions to construct 11- to 13-membered heterocycles in moderate yields [5]. Procurement of the 95% grade is typically sufficient for these synthetic applications, offering a favorable cost-to-performance ratio.

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